molecular formula C19H16FN3O2 B11240911 2-fluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide

2-fluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B11240911
M. Wt: 337.3 g/mol
InChI Key: KMELXYOJVPLUPJ-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, including drug discovery and materials science . The compound’s structure includes a fluorine atom, a phenylpyridazinyl group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-fluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide involves several steps. One common method includes the fluorination of pyridine using complex AlF3 and CuF2 at high temperatures (450–500°C) to form 2-fluoropyridine . This intermediate can then undergo further reactions to introduce the phenylpyridazinyl and benzamide groups. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-fluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-fluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and docking studies reveal its suitability for further development .

Comparison with Similar Compounds

2-fluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H16FN3O2

Molecular Weight

337.3 g/mol

IUPAC Name

2-fluoro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide

InChI

InChI=1S/C19H16FN3O2/c20-16-9-5-4-8-15(16)19(24)21-12-13-25-18-11-10-17(22-23-18)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,24)

InChI Key

KMELXYOJVPLUPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3F

Origin of Product

United States

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